4-(5,6-dimethyl-1H-benzotriazol-1-yl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
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Overview
Description
4-(5,6-dimethyl-1H-benzotriazol-1-yl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex heterocyclic compound that features a unique fusion of benzotriazole and benzothienopyrimidine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6-dimethyl-1H-benzotriazol-1-yl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzotriazole Derivative: The initial step involves the preparation of 5,6-dimethyl-1H-benzotriazole through the reaction of o-phenylenediamine with sodium nitrite and acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(5,6-dimethyl-1H-benzotriazol-1-yl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzotriazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(5,6-dimethyl-1H-benzotriazol-1-yl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-(5,6-dimethyl-1H-benzotriazol-1-yl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can bind to metal ions, forming stable coordination complexes that exhibit biological activity. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A simpler analog with similar structural features but lacking the benzothienopyrimidine moiety.
Benzimidazole: Another heterocyclic compound with a similar nitrogen-rich structure.
Tolyltriazole: A derivative of benzotriazole with additional methyl groups.
Uniqueness
4-(5,6-dimethyl-1H-benzotriazol-1-yl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is unique due to its fused ring system, which imparts distinct chemical and biological properties. The combination of benzotriazole and benzothienopyrimidine structures enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C19H19N5S |
---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
4-(5,6-dimethylbenzotriazol-1-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C19H19N5S/c1-10-8-14-15(9-11(10)2)24(23-22-14)18-17-13-6-4-5-7-16(13)25-19(17)21-12(3)20-18/h8-9H,4-7H2,1-3H3 |
InChI Key |
ZMLWUGVANYFLAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(N=N2)C3=C4C5=C(CCCC5)SC4=NC(=N3)C |
Origin of Product |
United States |
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